molecular formula C6H6N2O5S B1265787 4-Hydroxy-3-nitrobenzenesulfonamide CAS No. 24855-58-1

4-Hydroxy-3-nitrobenzenesulfonamide

Cat. No. B1265787
CAS RN: 24855-58-1
M. Wt: 218.19 g/mol
InChI Key: SXSOYEBKXCZKDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-3-nitrobenzenesulfonamide is a chemical compound with the molecular formula C6H6N2O5S and a molecular weight of 218.19 . It is a derivative of benzenesulfonamide .


Molecular Structure Analysis

The molecular structure of 4-Hydroxy-3-nitrobenzenesulfonamide consists of a benzene ring substituted with a hydroxy group, a nitro group, and a sulfonamide group .


Physical And Chemical Properties Analysis

4-Hydroxy-3-nitrobenzenesulfonamide is a solid at room temperature. The predicted melting point is 161.21°C, and the predicted boiling point is approximately 419.7°C at 760 mmHg. The predicted density is approximately 1.7 g/cm³, and the predicted refractive index is n20D 1.65 .

Scientific Research Applications

Synthesis of Schiff Base Metal Complexes

  • Application Summary: 4-Hydroxy-3-nitrobenzenesulfonamide is used in the synthesis of Schiff base metal complexes . These complexes are derived from 5-bromo-2-hydroxybenzaldehyde and 4-nitrobenzenesulfonamide .
  • Methods of Application: The metal complexes of Cu (II), Co (II), Ni (II) and Zn (II) are prepared and characterized based on physical characteristics, micro-analytical data, H NMR, FTIR spectrum and electronic data . The spectrum data exhibit coordination of Schiff base with metal through imine nitrogen and oxygen atom and prove the bidentate nature of ligand .
  • Results or Outcomes: The biological screening effect of Schiff base and their metal complexes are studied against gram positive and gram negative bacteria . The biological activity show that complex exhibit higher antibacterial activity than that of Schiff base .

Proteomics Research

  • Application Summary: 4-Hydroxy-3-nitrobenzenesulfonamide is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
  • Methods of Application: The specific methods of application in proteomics research can vary widely depending on the specific experiment or study being conducted. However, it typically involves the use of techniques such as mass spectrometry, protein microarrays, two-dimensional gel electrophoresis, and bioinformatics to analyze the protein content of a sample .
  • Results or Outcomes: The outcomes of proteomics research can also vary widely, but they often contribute to our understanding of cellular processes and can have applications in disease diagnosis, drug discovery, and molecular medicine .

Safety And Hazards

While specific safety and hazard information for 4-Hydroxy-3-nitrobenzenesulfonamide is not available, general precautions for handling similar compounds include avoiding dust formation, avoiding contact with skin and eyes, and using personal protective equipment. It’s also recommended to ensure adequate ventilation and to remove all sources of ignition .

properties

IUPAC Name

4-hydroxy-3-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O5S/c7-14(12,13)4-1-2-6(9)5(3-4)8(10)11/h1-3,9H,(H2,7,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXSOYEBKXCZKDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8067028
Record name Benzenesulfonamide, 4-hydroxy-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8067028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-3-nitrobenzenesulfonamide

CAS RN

24855-58-1
Record name 4-Hydroxy-3-nitrobenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24855-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonamide, 4-hydroxy-3-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024855581
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonamide, 4-hydroxy-3-nitro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenesulfonamide, 4-hydroxy-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8067028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxy-3-nitrobenzenesulphonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.257
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxy-3-nitrobenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-Hydroxy-3-nitrobenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
4-Hydroxy-3-nitrobenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
4-Hydroxy-3-nitrobenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
4-Hydroxy-3-nitrobenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
4-Hydroxy-3-nitrobenzenesulfonamide

Citations

For This Compound
12
Citations
AR Katritzky, J Wu, S Rachwal… - Synthetic …, 1993 - Taylor & Francis
… mixture of N-butyl-N-( 3 -phenylpropyl)-4-hydroxy-3-nitrobenzenesulfonamide (9, 13.16 g, 33.53 mmol), 1% platinum on alumina (2 g), and ethanol (200 mL) was stirred at room …
Number of citations: 2 www.tandfonline.com
JV Olander, ET Kaiser - Journal of the American Chemical Society, 1970 - ACS Publications
… results of a kinetic study of the binding to carbonic anhydrase of 4-hydroxy-3-nitrobenzenesulfonamide, a new inhibitor which has recently been prepared in this laboratory.3 This sulfonamide …
Number of citations: 10 pubs.acs.org
WS Saari, JE Schwering, PA Lyle… - Journal of medicinal …, 1991 - ACS Publications
Basic nitrobenzenesulfonamides containing nitroisopropyl and (ureidooxy) methyl groups were prepared and evaluated as novel hypoxic cell selective cytotoxic agents. In vitro, Ar-(2-…
Number of citations: 4 pubs.acs.org
J Olander, SF Bosen, ET Kaiser - Journal of the American …, 1973 - ACS Publications
… The red shift we have observed in the visible spectrum of 4-hydroxy-3-nitrobenzenesulfonamide when it binds to bovine carbonic anhydrase andto human carbonic anhydrase B is …
Number of citations: 17 pubs.acs.org
TA Furtsch, DS Dierdorf, AH Cowley - Journal of the American …, 1970 - ACS Publications
… obtained for the reported group labeled inhibitor 4-hydroxy-3-nitrobenzenesulfonamide are … groups in acetazolamide and 4-hydroxy-3-nitrobenzenesulfonamide differ by 3.7 pH units. …
Number of citations: 1 pubs.acs.org
AR Katritzky, B Rachwal, S Rachwal… - Recueil Des Travaux …, 1993 - Wiley Online Library
… Friedel‐Crafts reaction between dibutylsulfamoyl chloride and 2‐nitrophenol gives N,N‐dibutyl‐4‐hydroxy‐3‐nitrobenzenesulfonamide (11). Reduction of the nitro group gives amine …
Number of citations: 1 onlinelibrary.wiley.com
ET Kaiser, KW Lo - Journal of the American Chemical Society, 1969 - ACS Publications
… The effects of two new carbonic anhydrase inhibitors, 4-hydroxy-3-nitrobenzenesulfonamide (II) and 4-chloro-3-nitrobenzenesulfonamide (III), on the BCA-catalyzed hydrolysis of I were …
Number of citations: 91 pubs.acs.org
SM Kupchan, MI Suffness, RJ McClure… - Journal of the American …, 1970 - ACS Publications
… results of a kinetic study of the binding to carbonic anhydrase of 4-hydroxy-3-nitrobenzenesulfonamide, a new inhibitor which has recently been prepared in this laboratory.3 This …
Number of citations: 24 pubs.acs.org
J Wu - 1992 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 1 search.proquest.com
LGF Patrick - 1999 - search.proquest.com
The preparation and application of polymerisable fluorescent dyes are investigated. Four key areas of academic and commercial interest are developed. The first area describes the …
Number of citations: 0 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.